(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine

Anticancer Cytotoxicity SAR

Scaffold sourcing bottleneck? This 2,4-difluoro isomer provides a precise vector unavailable from mono-fluoro or 2,6-difluoro analogs. • 0.09 µM cytotoxicity (MCF-7) for anticancer SAR • Reactive amine handle for probe conjugation • ≥98% purity with NMR/HPLC/LC-MS documentation Stock this specific isomer to deploy immediately in kinase or antiviral hit-to-lead programs.

Molecular Formula C11H9F2N3
Molecular Weight 221.21 g/mol
Cat. No. B13532484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine
Molecular FormulaC11H9F2N3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C(C2=C(C=C(C=C2)F)F)N
InChIInChI=1S/C11H9F2N3/c12-7-2-3-8(9(13)6-7)10(14)11-15-4-1-5-16-11/h1-6,10H,14H2
InChIKeyRKTMYVFASMDZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine


(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine (CAS: 1341390-18-8, MF: C11H9F2N3, MW: 221.21) is an aromatic amine building block characterized by a 2,4-difluorophenyl group linked via a methanamine spacer to a pyrimidin-2-yl moiety . This bifunctional scaffold is actively investigated in medicinal chemistry programs targeting antiviral agents and kinase inhibitors, as evidenced by its inclusion in patent families covering p38 kinase inhibitors and anti-HIV compounds [1][2]. From a procurement standpoint, the compound's value proposition lies in its strategic positioning as a scaffold where the precise 2,4-difluoro substitution pattern on the phenyl ring and the methanamine-pyrimidine linkage provide a specific vector for lead optimization that is not available from mono-fluoro or alternative di-fluoro positional isomers .

Substitution Specificity of (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine


The substitution pattern on the phenyl ring of this class of pyrimidinyl-methanamine derivatives is a primary determinant of biological activity. Generalizing across positional isomers is not scientifically valid. For instance, within the broader class of (difluorophenyl)-linked-pyrimidines studied as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the o,o-difluoro (2,6-difluoro) configuration was identified as a key structural motif for achieving single-digit nanomolar potency against wild-type HIV-1, with specific compounds showing EC50 values as low as 3.60-21.5 nM [1]. While the target compound possesses a 2,4-difluoro arrangement, this class-level data demonstrates that subtle shifts in fluorine placement drastically alter ligand-receptor interactions. The 2,4-difluoro pattern in (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine offers a distinct electronic and steric profile compared to the 2,6- or mono-fluoro analogs , which is critical for SAR-driven projects. Substituting a non-fluorinated or differently fluorinated analog would invalidate quantitative SAR models and risk project failure in applications where this specific vector is engineered for target binding [2].

Quantitative Evidence: (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine


Antiproliferative Activity in MCF-7 Breast Cancer Cells

In vitro cytotoxicity studies reveal that (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine exhibits a potent antiproliferative effect against the MCF-7 human breast cancer cell line, with a reported IC50 of 0.09 ± 0.0085 µM . This level of activity is notably strong for a building block compound and suggests a high degree of cellular target engagement. While direct comparative data against the 2,6-difluoro or mono-fluoro analogs in this specific assay are not publicly available, the observed potency is consistent with the class-level inference that optimized fluorination patterns in this scaffold are critical for achieving low nanomolar activity against cancer targets [1].

Anticancer Cytotoxicity SAR

p38 Kinase and NNRTI Potential

The pyrimidine core with a difluorophenyl substituent is a recognized privileged scaffold in kinase inhibitor drug discovery. Patents explicitly cover the use of compounds containing the (2,4-difluorophenyl)-pyrimidine motif for p38 kinase inhibition, a validated target for inflammatory diseases [1]. In a parallel therapeutic area, a related series of (o,o-difluorophenyl)-linked-pyrimidines demonstrated single-digit nanomolar activity against wild-type HIV-1 reverse transcriptase, with EC50 values ranging from 3.60 to 21.5 nM and favorable selectivity indices (CC50 = 155 µM) [2]. While the target compound is a 2,4-difluoro isomer, the class-level evidence confirms that the general (difluorophenyl)(pyrimidinyl)methanamine architecture is capable of high-affinity interactions with ATP-binding pockets and viral enzymes. The distinct 2,4-fluorination pattern offers a divergent SAR vector compared to the more extensively studied 2,6-fluoro series, making it a strategic choice for projects aiming to explore novel IP space.

Kinase Inhibition HIV-1 p38 MAPK

Purity and Identity Specifications

From a procurement and quality assurance perspective, (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine is commercially available with defined purity specifications that are critical for reproducible research. The compound is offered at a minimum purity of 97% by one vendor and 98% by another . This quantifiable purity metric is essential for scientists to accurately calculate concentrations for biological assays and to interpret SAR data. The availability of supporting analytical documentation, including NMR, HPLC, and LC-MS data , provides the traceability required for publication and patent filing. In contrast, generic substitution with an impure or uncharacterized analog introduces uncontrolled variables that can confound experimental outcomes and lead to irreproducible results, wasting both time and resources.

Chemical Procurement Quality Control Analytical Specifications

Application Scenarios: (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine


Lead Optimization for Kinase Inhibitors

Based on its presence in p38 kinase inhibitor patents [1] and its structural relation to potent HIV-1 NNRTIs [2], this compound is an ideal starting point for lead optimization campaigns targeting kinases or viral polymerases. Its specific 2,4-difluoro substitution pattern offers a unique vector for exploring novel interactions within the ATP-binding pocket, potentially leading to inhibitors with differentiated selectivity profiles compared to those derived from the more common 2,6-difluoro isomers [1].

SAR Studies for Anticancer Agents

The demonstrated sub-micromolar cytotoxic activity (IC50 = 0.09 µM) against the MCF-7 breast cancer cell line positions this compound as a valuable hit for anticancer drug discovery. Research programs can utilize this scaffold to conduct structure-activity relationship (SAR) studies, modifying the pyrimidine or phenyl rings to optimize potency, improve selectivity against cancer cells, and elucidate the mechanism of action, which is crucial for advancing to in vivo models.

Target Deconvolution Probe Development

The compound's bifunctional nature (reactive amine handle and potential kinase-binding motif) makes it suitable for derivatization into chemical probes. Scientists can leverage the primary amine for conjugation to affinity tags (e.g., biotin) or fluorescent dyes without ablating the core scaffold's ability to engage its biological target. This is particularly valuable for target deconvolution studies in cancer or viral infection models, where identifying the specific protein target of this active scaffold is the next critical step .

Integrated Core Facility Procurement

For core facilities and CROs that support diverse medicinal chemistry projects, this compound represents a strategic procurement item. Its defined purity (≥97-98%) and available analytical documentation (NMR, HPLC, LC-MS) reduce the quality control burden upon receipt. Stocking this specific 2,4-difluoro isomer allows for rapid deployment in hit-to-lead programs targeting kinases or antiviral pathways, offering a differentiated scaffold that is less common in commercial libraries than the 2,6-difluoro analog, thereby adding value to internal compound collections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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